molecular formula C10H10N2O2 B1255230 1-aci-nitro-2-(1H-indol-3-yl)ethane

1-aci-nitro-2-(1H-indol-3-yl)ethane

Cat. No. B1255230
M. Wt: 190.2 g/mol
InChI Key: LZEDEUNADWSJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-aci-nitro-2-(1H-indol-3-yl)ethane is an aci-nitro compound resulting from the formal tautomerisation of the nitro group of 3-(2-nitroethyl)indole. It is an aci-nitro compound and a member of indoles.

Scientific Research Applications

  • Plant Development and Auxin Biosynthesis :

    • The cytochrome P450 enzyme CYP83B1 in Arabidopsis is involved in the synthesis of 1-aci-nitro-2-indolyl-ethane, a compound that plays a crucial role in regulating the level of the primary auxin indole-3-acetic acid. This process is critical for plant development (Bak et al., 2001).
  • Synthesis of Nitroethenes and Structural Studies :

    • A series of 2-(indol-3-yl)-1-nitroethenes, which are structurally related to 1-aci-nitro-2-(1H-indol-3-yl)ethane, were synthesized and structurally studied. These compounds have potential applications in organic chemistry and drug development (Baichurin et al., 2019).
  • Reactions with Nitrogen Dioxide and Nitrous Acid :

    • The reaction of indoles with nitrogen dioxide and nitrous acid leads to the formation of various derivatives, including compounds related to 1-aci-nitro-2-(1H-indol-3-yl)ethane. This research is significant in understanding the chemical behavior of indole compounds in different conditions (Astolfi et al., 2006).
  • Preparation of Tryptamine Precursors :

    • The Michael addition of aliphatic aldehydes to indolylnitroalkenes, related to 1-aci-nitro-2-(1H-indol-3-yl)ethane, is important for preparing optically pure tryptamine precursors, which have pharmaceutical and biological significance (Chen et al., 2013).
  • Synthesis and Biological Evaluation as Anti-inflammatory Agents :

    • New derivatives of 1-aci-nitro-2-(1H-indol-3-yl)ethane have been synthesized and evaluated for their anti-inflammatory properties. This demonstrates the compound's potential application in medical and pharmaceutical research (Rehman et al., 2022).
  • Antibacterial and Antifungal Activities :

    • Novel 1H-indole derivatives, structurally related to 1-aci-nitro-2-(1H-indol-3-yl)ethane, have shown significant antibacterial and antifungal activities, indicating their potential use in the development of new antimicrobial agents (Anonymous, 2020).

properties

Product Name

1-aci-nitro-2-(1H-indol-3-yl)ethane

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-hydroxy-2-(1H-indol-3-yl)ethanimine oxide

InChI

InChI=1S/C10H10N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2,(H,13,14)

InChI Key

LZEDEUNADWSJKX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C=[N+](/O)\[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC=[N+](O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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